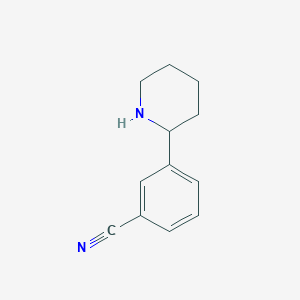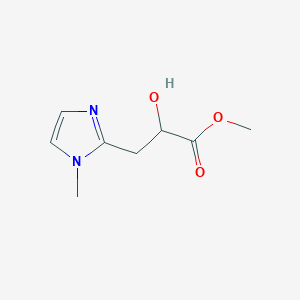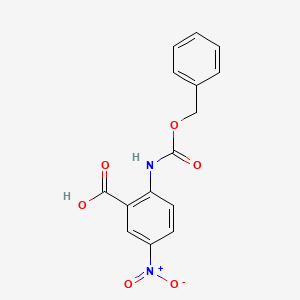
3-(2-Methyl-5-nitrophenyl)isoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a nitrophenyl group and an oxazole ring, which are known for their significant biological and chemical properties. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-methyl-5-aminophenyl)-1,2-oxazol-5-amine.
Reduction: Formation of 3-(2-methyl-5-nitrophenyl)-1,2-oxazole.
Substitution: Formation of various substituted oxazole derivatives.
科学研究应用
3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
- 3-(2-methyl-5-nitrophenyl)-1,2-oxazole
- 3-(2-methyl-5-aminophenyl)-1,2-oxazol-5-amine
- 2-methyl-5-nitrophenyl-1,2-oxazole
Uniqueness
3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine is unique due to the presence of both a nitrophenyl group and an oxazole ring, which confer distinct chemical and biological properties
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
3-(2-methyl-5-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(13(14)15)4-8(6)9-5-10(11)16-12-9/h2-5H,11H2,1H3 |
InChI 键 |
QKTOVUTXAQGUQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=NOC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


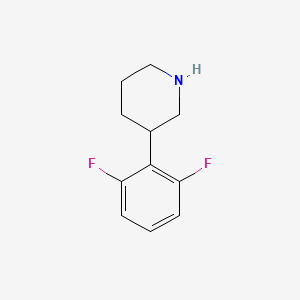
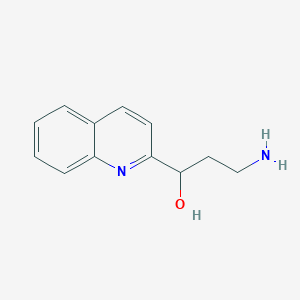
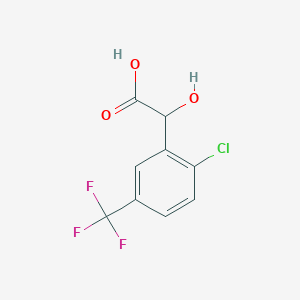
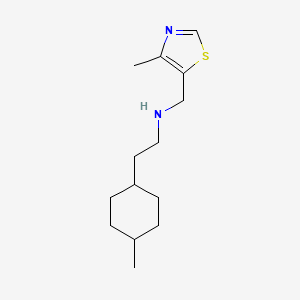
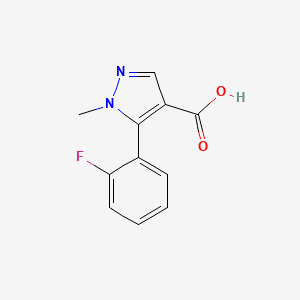
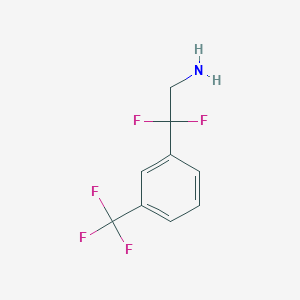
![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)
